Superior Plasma Exposure: Pentylone Achieves 5.3-Fold Higher Cmax and 6.1-Fold Greater AUC vs. Butylone
Pentylone exhibits markedly enhanced systemic exposure compared to its shorter-chain analogs methylone and butylone in female Sprague-Dawley rats. Following a 20 mg/kg subcutaneous dose, pentylone achieved a maximum plasma concentration (Cmax) of 5252.55 ± 130.5 μg/L, representing a 5.3-fold increase over butylone (797.72 ± 93.14 μg/L) and a 5.3-fold increase over methylone (999.04 ± 56.72 μg/L) [1]. The total drug exposure (AUC0−∞) for pentylone was 464,469 ± 37,307 μg/L × min, which is 6.1-fold greater than butylone (75,750 ± 8948 μg/L × min) and 2.8-fold greater than methylone (165,005 ± 7592 μg/L × min) [1]. The elimination half-life (t1/2) of pentylone (76.6 ± 8.3 min) was also significantly longer than butylone (50.3 ± 8.3 min) but shorter than methylone (133.5 ± 18.3 min), indicating non-linear pharmacokinetic shifts with α-chain elongation [1].
| Evidence Dimension | Plasma pharmacokinetic parameters: Cmax, AUC0−∞, t1/2 |
|---|---|
| Target Compound Data | Cmax: 5252.55 ± 130.5 μg/L; AUC0−∞: 464,469 ± 37,307 μg/L × min; t1/2: 76.6 ± 8.3 min |
| Comparator Or Baseline | Methylone (Cmax: 999.04 ± 56.72 μg/L; AUC0−∞: 165,005 ± 7592 μg/L × min; t1/2: 133.5 ± 18.3 min); Butylone (Cmax: 797.72 ± 93.14 μg/L; AUC0−∞: 75,750 ± 8948 μg/L × min; t1/2: 50.3 ± 8.3 min) |
| Quantified Difference | Pentylone Cmax 5.3-fold > butylone and methylone; AUC0−∞ 6.1-fold > butylone, 2.8-fold > methylone |
| Conditions | Female Sprague-Dawley rats, 20 mg/kg subcutaneous dose, plasma samples collected via jugular vein cannula, analyzed by HPLC |
Why This Matters
Higher plasma exposure translates to distinct in vivo pharmacodynamics; dose-ranging studies using methylone or butylone cannot substitute for pentylone-specific pharmacokinetic profiling.
- [1] Grecco GG, Kisor DF, Sprague JE. Pharmacokinetic data of synthetic cathinones in female Sprague-Dawley rats. Data Brief. 2018 Oct 25;21:1045-1050. doi:10.1016/j.dib.2018.10.077. View Source
